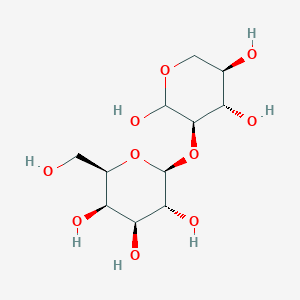

2-O-b-D-Galactopyranosyl-D-xylose

Description

Isolation and Identification from Diverse Biological Sources

Scientific inquiry has led to the isolation and characterization of 2-O-β-D-galactopyranosyl-D-xylose from various natural products and as a constituent of larger polysaccharides.

Recent metabolomic studies of natural products have identified 2-O-β-D-galactopyranosyl-D-xylose. For instance, a 2023 study on the composition of Saudi Sidr honey reported the presence of this disaccharide. nih.govresearchgate.net This finding suggests its potential as a biomarker for the botanical origin of certain types of honey.

The disaccharide is a known constituent of plant polysaccharides. Research dating back to 1967 identified 2-O-β-D-galactopyranosyl-D-xylose as one of the oligosaccharides released upon partial hydrolysis of acidic polysaccharide fractions from soybean hulls. scispace.com This early work highlighted its role as a structural component within the complex carbohydrate matrix of plants.

Beyond its simple disaccharide form, the 2-O-β-D-galactopyranosyl-D-xylose linkage is found within more complex oligosaccharide structures. These motifs are often part of larger biological macromolecules, contributing to their structural diversity and function.

Integration into Biological Macromolecules

The significance of 2-O-β-D-galactopyranosyl-D-xylose is further understood by examining its integration into larger biological structures, particularly within the plant kingdom.

The plant cell wall is a complex and dynamic structure composed of various polysaccharides. 2-O-β-D-galactopyranosyl-D-xylose has been identified as a component of these intricate networks.

Hemicelluloses, a major component of plant cell walls, are a heterogeneous group of polysaccharides. While the primary backbone of many hemicelluloses, such as xylan, consists of β-(1→4)-linked D-xylopyranose units, they are often substituted with other sugar residues. iupac.orgdtu.dkcdnsciencepub.com The presence of galactose as a side chain in hemicelluloses has been noted, and the linkage to xylose can occur at various positions. redalyc.org Specifically, studies on lemon-peel pectin (B1162225) have provided evidence for the structural role of xylose residues within the acidic polysaccharide, with oligosaccharides like 2-O-(α-D-galactopyranosyluronic acid)-L-rhamnose being identified. cdnsciencepub.com

Pectic polysaccharides, another critical component of the primary cell wall, are highly complex. glycopedia.euresearchgate.net They consist of "smooth" regions like homogalacturonan and "hairy" regions like rhamnogalacturonan I (RG-I). nih.gov The hairy regions are characterized by a backbone of alternating rhamnose and galacturonic acid residues, with side chains of neutral sugars, including galactose and xylose. mdpi.com While the most common linkages involve arabinose and galactose, the presence of xylose in pectic fractions suggests its role in the fine structure of these macromolecules. nih.gov

Table 1: Association of 2-O-β-D-Galactopyranosyl-D-xylose with Plant Cell Wall Glycans

| Plant Source | Polysaccharide Fraction | Method of Identification | Reference |

| Soybean Hulls | Acidic Polysaccharides | Partial Hydrolysis | scispace.com |

| Lemon Peel | Pectin | Depolymerization and Oligosaccharide Characterization | cdnsciencepub.com |

Glycoconjugates are complex molecules where carbohydrates are covalently linked to other chemical entities like lipids or proteins. Saponins (B1172615), a class of triterpenoid (B12794562) or steroid glycosides, are a prime example of such glycoconjugates found in various plants. nih.gov

The sugar chains of saponins can be linear or branched and are composed of various monosaccharides, including D-galactose and D-xylose. nih.gov Several studies have identified 2-O-β-D-galactopyranosyl-D-xylose as a component of the sugar moiety of different saponins. For instance, a new triterpenoid saponin (B1150181) isolated from Carthamus tinctorius was identified as 3β-O-[β-D-xylopyranosyl(1→3)-O-β-D-galactopyranosyl]-lup-12-ene-28-oic acid-28-O-α-L-rhamnopyranosyl ester. tandfonline.com Another study on the roots of Spondias mangifera identified a new triterpenoidal saponin as echinocystic acid 3-O-β-D-galactopyranosyl-(1→5)-O-β-D-xylofuranoside. asianpubs.org These findings underscore the role of this disaccharide in the structural diversity of saponins.

Table 2: 2-O-β-D-Galactopyranosyl-D-xylose in Saponins

| Plant Source | Saponin Structure | Reference |

| Carthamus tinctorius | 3β-O-[β-D-xylopyranosyl(1→3)-O-β-D-galactopyranosyl]-lup-12-ene-28-oic acid-28-O-α-L-rhamnopyranosyl ester | tandfonline.com |

| Spondias mangifera | Echinocystic acid 3-O-β-D-galactopyranosyl-(1→5)-O-β-D-xylofuranoside | asianpubs.org |

Structure

3D Structure

Properties

Molecular Formula |

C11H20O10 |

|---|---|

Molecular Weight |

312.27 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(3R,4S,5R)-2,4,5-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C11H20O10/c12-1-4-6(15)7(16)8(17)11(20-4)21-9-5(14)3(13)2-19-10(9)18/h3-18H,1-2H2/t3-,4-,5+,6+,7+,8-,9-,10?,11+/m1/s1 |

InChI Key |

NTQWZXRSBBGWFC-NCRZSTDJSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Origin Investigations

Integration into Biological Macromolecules

Formation of Unique Glycan Epitopes

The disaccharide 2-O-b-D-Galactopyranosyl-D-xylose is a fundamental component of larger glycan structures that can function as unique epitopes, which are specific sites on an antigen recognized by the immune system. The precise arrangement and linkage of this disaccharide within a larger oligosaccharide or glycoconjugate are critical for its recognition by antibodies and other proteins, playing a role in various biological recognition events. ontosight.airesearchgate.net

The biological significance of glycan epitopes often lies in their ability to mediate cell-cell communication, host-pathogen interactions, and immune responses. ontosight.airesearchgate.net The inclusion of the Gal-Xyl moiety can create structurally distinct regions on glycoproteins or glycolipids that are recognized as foreign or as specific markers by the host's immune system.

Research into the immunogenicity of glycans has highlighted that the presence and presentation of specific sugar residues, such as xylose, are crucial for antibody recognition. In the context of the parasitic helminth Schistosoma mansoni, N-glycans containing a core xylose modification are significant antigens. nih.gov While the specific disaccharide this compound is not the core immunogenic structure in this case, the principle that xylose-containing glycans can form key epitopes is well-established. nih.govebi.ac.uk The immune response to such glycans can be highly specific, capable of discriminating between very similar structures. nih.gov

The formation of these epitopes begins with the stepwise enzymatic synthesis of oligosaccharide chains. nih.gov Glycosyltransferases are responsible for adding sugar residues, including galactose and xylose, to a growing glycan chain on a protein or lipid. acs.orgsigmaaldrich.com The enzyme β4GalT7, a galactosyltransferase, is involved in adding a galactose unit to a xylosylated acceptor, a key step in forming the proteoglycan linkage region which includes a Gal-Xyl sequence. acs.orgnih.gov The specificity of these enzymes dictates the final structure of the glycan and, consequently, the epitope it presents. sigmaaldrich.com

Studies on the fungal pathogen Cryptococcus neoformans have also shown that xylose branching patterns on capsular polysaccharides are critical determinants for monoclonal antibody binding. acs.org This underscores the role of xylose-containing structures in forming unique epitopes that can be targeted by the immune system. The precise positioning of xylose, as in the 2-O linkage to galactose, contributes to a unique three-dimensional structure that can be specifically recognized. researchgate.net

The following table summarizes research findings related to the components of unique glycan epitopes involving galactose and xylose.

| Research Finding | Organism/System Studied | Larger Glycan Context | Significance of the Gal-Xyl or Xylose Moiety |

| Chemoenzymatic synthesis of the proteoglycan linkage region. acs.org | In vitro enzymatic synthesis | Proteoglycan linkage region (GlcA-Gal-Gal-Xyl) | The Gal-Xyl disaccharide is a core component of the tetrasaccharide linker that attaches glycosaminoglycan chains to proteins. acs.orgnih.gov |

| Investigation of antibodies against parasite glycans. nih.govnih.gov | Schistosoma mansoni (parasitic worm) | N-glycans on glycoproteins | Core xylose residues are part of immunogenic epitopes that elicit a strong antibody response in infected hosts. nih.govnih.gov |

| Analysis of antibody binding to fungal polysaccharides. acs.org | Cryptococcus neoformans (fungus) | Glucuronoxylomannan (GXM) capsular polysaccharide | Xylose branching patterns are critical for the binding of protective monoclonal antibodies, forming specific epitopes. acs.org |

| Characterization of glycoproteins from diatoms. tandfonline.com | Craspedostauros australis (diatom) | Extracellular glycoproteins | High prevalence of xylose and galactose suggests they are key components of cell surface glycans involved in cell adhesion. tandfonline.com |

Biosynthesis and Enzymatic Metabolism Studies

De Novo Biosynthetic Pathways

The natural, de novo biosynthetic pathway for 2-O-β-D-galactopyranosyl-D-xylose is not well-established in the scientific literature. However, its formation is readily achieved in vitro through enzymatic synthesis, which serves as a model for its potential biological creation.

The synthesis of 2-O-β-D-galactopyranosyl-D-xylose is primarily achieved through a transgalactosylation reaction catalyzed by β-galactosidase enzymes, which are a class of glycoside hydrolases. nih.gov In this context, the enzyme functions in reverse of its usual hydrolytic role to form a new glycosidic bond. Specifically, β-galactosidase facilitates the transfer of a galactopyranosyl moiety from a donor substrate to the C2 hydroxyl group of a D-xylose acceptor molecule, forming the characteristic β-(1→2) linkage. nih.gov

While β(1→4)Galactosyltransferase (β4GalT) is known to use D-xylose as an acceptor substrate, this typically results in a β-(1→4) linkage, forming 4-O-β-D-galactopyranosyl-D-xylose, the isomer of the target compound. sigmaaldrich.com The specific glycosyltransferase responsible for the natural synthesis of the β-(1→2) linkage has not been definitively identified. The enzymatic synthesis using β-galactosidase remains the most studied method for producing this compound. nih.gov

In the enzymatic synthesis of 2-O-β-D-galactopyranosyl-D-xylose, specific precursor substrates are required. The reaction involves a galactose donor and a xylose acceptor.

Galactose Donor: A common donor substrate is a β-D-galactopyranoside, such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or lactose (B1674315). epo.org The β-galactosidase enzyme cleaves the galactose from this donor.

Acceptor Substrate: D-xylose serves as the acceptor molecule. The enzyme then transfers the activated galactose unit to one of the hydroxyl groups on the D-xylose molecule. nih.govnih.gov

The reaction yields a mixture of isomeric products, including 2-O-, 3-O-, and 4-O-β-D-galactopyranosyl-D-xyloses, which can then be separated and purified. nih.govnih.gov

Enzymatic Hydrolysis and Degradation Mechanisms

The breakdown of 2-O-β-D-galactopyranosyl-D-xylose is catalyzed by glycoside hydrolases, which cleave the glycosidic bond. cazypedia.orgurl.edu

Research has shown that 2-O-β-D-galactopyranosyl-D-xylose is a substrate for intestinal lactase (lactase-phlorizin hydrolase), a β-galactosidase found in the small intestine. nih.gov This enzyme is responsible for the hydrolysis of lactose, and its ability to act on this xylose-containing disaccharide demonstrates a degree of substrate flexibility. The enzyme specifically targets the β-galactosidic linkage for cleavage. nih.govresearchgate.net

Kinetic studies have been performed to characterize the efficiency of lactase in hydrolyzing 2-O-β-D-galactopyranosyl-D-xylose. Using intestinal lactase isolated from lambs, the Michaelis constant (Kₘ) for the hydrolysis of this disaccharide was determined. The Kₘ value provides an indication of the affinity of the enzyme for the substrate.

Kinetic Parameters for Hydrolysis by Lamb Intestinal Lactase

| Substrate | Michaelis Constant (Kₘ) |

|---|---|

| 2-O-β-D-Galactopyranosyl-D-xylose | 14.0 mM nih.gov |

The specificity and efficiency of intestinal lactase have been compared across the different positional isomers of galactopyranosyl-D-xylose. Studies involving the 2-O-, 3-O-, and 4-O- isomers reveal significant differences in how the enzyme recognizes and processes them. The affinity of lamb intestinal lactase varies considerably with the position of the glycosidic linkage.

Comparative Kinetics of Isomeric Disaccharide Hydrolysis by Lamb Intestinal Lactase

| Isomeric Substrate | Michaelis Constant (Kₘ) |

|---|---|

| 2-O-β-D-Galactopyranosyl-D-xylose | 14.0 mM nih.gov |

| 3-O-β-D-Galactopyranosyl-D-xylose | 4.5 mM nih.gov |

| 4-O-β-D-Galactopyranosyl-D-xylose | 250.0 mM nih.gov |

| Lactose (for comparison) | 27 mM nih.gov |

This comparative data shows that the enzyme has the highest affinity for the 3-O- isomer (lowest Kₘ), followed by the 2-O- isomer. The affinity for the 4-O- isomer is substantially lower, even lower than its affinity for its natural substrate, lactose. nih.govnih.gov This highlights the critical role of substrate structure in enzymatic recognition and catalysis.

Enzymatic Transgalactosylation Reactions

Enzymatic transgalactosylation is a key method for the synthesis of 2-O-β-D-Galactopyranosyl-D-xylose. This process involves the use of β-galactosidases (EC 3.2.1.23) to catalyze the transfer of a galactosyl moiety from a donor substrate, such as lactose or o-nitrophenyl-β-D-galactopyranoside (oNPG), to an acceptor molecule, in this case, D-xylose. The enzyme cleaves the glycosidic bond in the donor and transfers the galactosyl group to one of the hydroxyl groups of D-xylose, forming a new β-glycosidic linkage. This reaction occurs in competition with the hydrolysis of the galactosyl donor, where water acts as the acceptor.

The efficiency of the enzymatic synthesis of galactosyl-xyloses is influenced by several factors, including the source of the β-galactosidase, the concentration of the acceptor (D-xylose), the presence of organic co-solvents, and the reaction time. researchgate.net Studies have focused on optimizing these parameters to maximize the yield of the desired disaccharide.

One key parameter is the concentration of the acceptor, D-xylose. Research has shown that increasing the concentration of D-xylose can significantly enhance the yield of galactosyl-xylose. researchgate.net For instance, in a study using β-galactosidase from Aspergillus oryzae, increasing the D-xylose concentration from 0.5 M to 2.7 M resulted in an increase in the total galactosyl-xylose yield from 16% to 21%. researchgate.net This is because a higher acceptor concentration favors the transgalactosylation reaction over the competing hydrolysis of the donor substrate. researchgate.net

The reaction time is another critical factor that needs to be optimized. The concentration of the synthesized disaccharide typically reaches a maximum at a specific time point, after which it may decrease due to enzymatic hydrolysis of the product itself. researchgate.net For example, with β-galactosidase from Aspergillus oryzae and 0.5 M D-xylose, the maximum yield of galactosyl-xylose was achieved at 60 minutes. researchgate.net

Table 1: Optimization of Galactosyl-Xylose Synthesis using Aspergillus oryzae β-Galactosidase

| Acceptor (D-xylose) Concentration (M) | Co-solvent | Reaction Time for Max. Yield (min) | Maximum Yield of Total Galactosyl-Xylose (%) |

|---|---|---|---|

| 0.5 | None | 60 | 16 |

| 2.7 | None | Not specified | 21 |

| Not specified | 50% (v/v) Acetone | Not specified | 12 (synthesis yield) |

| Not specified | 50% (v/v) Dimethylformamide | Not specified | Deleterious to synthesis |

Data sourced from Giacomini et al. (2002) researchgate.net

A significant aspect of the enzymatic synthesis of galactopyranosyl-D-xyloses is the regioselectivity of the β-galactosidase, which determines the position of the newly formed glycosidic linkage on the D-xylose acceptor. D-xylose has three secondary hydroxyl groups at positions C-2, C-3, and C-4, all of which can potentially act as acceptors for the galactosyl group. The stereoselectivity of the reaction is also crucial, with β-galactosidases exclusively forming a β-glycosidic linkage.

The source of the β-galactosidase has been shown to be the primary determinant of regioselectivity in the transgalactosylation of D-xylose. nih.gov By selecting an appropriate enzyme, it is possible to enrich the reaction mixture in a specific regioisomer: 2-O-β-D-galactopyranosyl-D-xylose, 3-O-β-D-galactopyranosyl-D-xylose, or 4-O-β-D-galactopyranosyl-D-xylose. nih.govnih.gov

For the synthesis of 2-O-β-D-Galactopyranosyl-D-xylose, β-galactosidase from Aspergillus oryzae has been identified as a particularly effective catalyst. nih.gov In a reaction using o-nitrophenyl-β-D-galactopyranoside as the donor and D-xylose as the acceptor, the enzyme from Aspergillus oryzae preferentially catalyzes the formation of the (1→2) linkage. nih.gov

In contrast, β-galactosidase from Escherichia coli shows a preference for the (1→4) linkage, leading to the formation of 4-O-β-D-galactopyranosyl-D-xylose as the major product. researchgate.netnih.gov The enzyme from bovine testes, on the other hand, directs the galactosylation to the C-3 hydroxyl group, yielding 3-O-β-D-galactopyranosyl-D-xylose as the predominant isomer. nih.gov

This remarkable difference in regioselectivity among β-galactosidases from various sources allows for the targeted synthesis of specific galactosyl-xylose isomers, which is of great importance for their subsequent biological evaluation and application. A study reported that the enzymatic β-D-galactosylation of D-xylose can result in a mixture of 4-O-, 3-O-, and 2-O-β-D-galactopyranosyl-D-xyloses in a 50% isolated yield. nih.gov

Table 2: Regioselectivity of β-Galactosidases in the Transgalactosylation of D-Xylose

| Enzyme Source | Major Product | Other Isomers Formed |

|---|---|---|

| Aspergillus oryzae | 2-O-β-D-Galactopyranosyl-D-xylose | 3-O- and 4-O- isomers |

| Escherichia coli | 4-O-β-D-Galactopyranosyl-D-xylose | 2-O- and 3-O- isomers |

| Bovine Testes | 3-O-β-D-Galactopyranosyl-D-xylose | 2-O- and 4-O- isomers |

Data sourced from Fernández-Mayoralas et al. (1997) nih.gov

Chemical Synthesis Strategies and Methodological Advancements

Conventional Glycosylation Methods

Conventional chemical synthesis of 2-O-β-D-galactopyranosyl-D-xylose relies on the stepwise or convergent coupling of suitably protected monosaccharide building blocks. These methods necessitate careful planning regarding protecting group manipulation and the stereocontrolled formation of the glycosidic linkage.

Convergent and Linear Assembly Approaches for Disaccharide Synthesis

The construction of 2-O-β-D-galactopyranosyl-D-xylose can be approached through either a linear or a convergent synthetic strategy. scribd.com

In a linear synthesis , the monosaccharide units are added one at a time to a growing oligosaccharide chain. This approach is often used in solid-phase synthesis, where the growing chain is attached to a resin support. nih.gov This allows for easy purification after each step by simply washing the resin. A key building block for such a synthesis is a monosaccharide derivative with a single free hydroxyl group for glycosylation and an anomeric leaving group for the subsequent coupling step.

A convergent synthesis , on the other hand, involves the synthesis of oligosaccharide fragments which are then coupled together to form the final product. This strategy can be more efficient for the synthesis of larger oligosaccharides as it allows for the parallel synthesis of different fragments. For the synthesis of 2-O-β-D-galactopyranosyl-D-xylose, a convergent approach would involve the synthesis of a protected galactose donor and a protected xylose acceptor, which are then coupled in a glycosylation reaction.

One example of a synthetic strategy that could be considered convergent is the synthesis of glycopeptides where a xylosylated peptide is first synthesized and then the galactose unit is added. nih.gov While this is a chemoenzymatic approach, the principle of coupling a pre-assembled fragment (the xylosylated peptide) to another unit (galactose) is convergent in nature.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis has emerged as a powerful strategy that combines the advantages of chemical synthesis for the preparation of modified substrates with the high selectivity and efficiency of enzymatic transformations. nih.gov This approach is particularly well-suited for the synthesis of complex carbohydrates like 2-O-β-D-galactopyranosyl-D-xylose, where achieving specific glycosidic linkages can be challenging through purely chemical means. scribd.comnih.gov

A notable chemoenzymatic route for the synthesis of the proteoglycan linkage region containing the galactose-xylose disaccharide has been established. nih.gov In this method, a xylosylated glycopeptide is first synthesized using solid-phase peptide synthesis (SPPS). nih.gov This chemically synthesized glycopeptide, which contains the xylose acceptor, is then subjected to an enzymatic galactosylation step.

The key enzyme in this process is galactosyltransferase β4GalT7. nih.gov This enzyme specifically transfers a galactose unit from a donor substrate, typically UDP-galactose, to the xylose residue of the glycopeptide, forming the desired β(1->2) linkage. nih.gov This enzymatic step is highly regioselective and stereoselective, ensuring the correct formation of the disaccharide.

Studies have shown that β4GalT7 can successfully galactosylate glycopeptides containing single or multiple xylose units, provided an excess of the UDP-galactose donor is used. nih.gov This demonstrates the potential of this chemoenzymatic approach for the efficient synthesis of complex glycoconjugates.

Another enzymatic approach involves the use of β-galactosidases in a transglycosylation reaction. nih.govgoogle.comnih.gov In this method, a β-galactosidase catalyzes the transfer of a galactose moiety from a donor substrate, such as lactose (B1674315) or 2-nitrophenyl-β-D-galactopyranoside, to D-xylose. nih.govnih.gov This typically results in a mixture of regioisomers, including 2-O-, 3-O-, and 4-O-β-D-galactopyranosyl-D-xyloses, which then need to be separated. nih.govnih.gov The yield and regioselectivity of this enzymatic synthesis can be optimized by controlling reaction parameters such as pH, temperature, and the concentrations of the donor and acceptor. nih.gov

Table 2: Comparison of Synthesis Approaches

| Synthesis Approach | Key Features | Advantages | Disadvantages |

| Conventional Glycosylation | Stepwise chemical coupling of protected monosaccharides. | Well-established methods, allows for a wide range of modifications. | Requires extensive protecting group manipulation, can have lower yields, and stereocontrol can be challenging. |

| Convergent Assembly | Synthesis of fragments followed by coupling. | More efficient for larger molecules, allows for parallel synthesis. | Requires careful planning of fragment synthesis and coupling strategies. |

| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic reactions. | High regio- and stereoselectivity from enzymes, milder reaction conditions. | May be limited by enzyme availability and substrate specificity. |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are central to the structural elucidation of oligosaccharides, offering detailed insights into their molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the primary structure and conformation of carbohydrates. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign all proton and carbon signals and to establish connectivity and spatial relationships between atoms.

The β-configuration of the glycosidic linkage is confirmed by the chemical shift and the coupling constant of the anomeric proton (H-1') of the galactose residue. For β-anomers, the anomeric proton is in a trans-diaxial orientation with respect to the proton at C-2', resulting in a large coupling constant (³J(H1',H2')) of approximately 7-9 Hz. In contrast, α-anomers exhibit a smaller coupling constant of around 2-4 Hz. The chemical shift of the anomeric carbon (C-1') in the ¹³C NMR spectrum also provides information about the anomeric configuration, with β-anomers typically resonating at a higher field (103–106 ppm) compared to α-anomers (98–103 ppm).

The 1→2 linkage is established through long-range heteronuclear correlation experiments, such as the Heteronuclear Multiple Bond Correlation (HMBC) experiment. A correlation between the anomeric proton of the galactose unit (H-1') and the C-2 carbon of the xylose unit confirms the linkage at position 2 of the xylose. Further evidence is provided by the downfield shift of the C-2 signal of the xylose residue in the ¹³C NMR spectrum, which is indicative of glycosylation at this position. unimo.it

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for 2-O-β-D-Galactopyranosyl-D-xylose in D₂O.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H-¹H Coupling Constants (Hz) |

| Xylose Residue | |||

| H-1 | ~4.5-5.2 | ~92-97 | ³J(H1,H2) ≈ 3-8 |

| H-2 | ~3.5 | ~78-80 | |

| H-3 | ~3.6 | ~74 | |

| H-4 | ~3.7 | ~70 | |

| H-5 | ~3.4, ~3.9 | ~66 | |

| Galactose Residue | |||

| H-1' | ~4.4 | ~104 | ³J(H1',H2') ≈ 8 |

| H-2' | ~3.5 | ~72 | |

| H-3' | ~3.7 | ~73 | |

| H-4' | ~4.1 | ~69 | |

| H-5' | ~3.7 | ~76 | |

| H-6' | ~3.8 | ~62 |

Note: The chemical shifts for the anomeric proton and carbon of the reducing xylose unit can vary depending on the equilibrium between the α and β anomers in solution.

Mass spectrometry is an indispensable tool for determining the molecular weight and sequence of oligosaccharides.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecular ions with minimal fragmentation. For 2-O-β-D-Galactopyranosyl-D-xylose, ESI-MS in positive ion mode would typically show signals corresponding to adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), as neutral sugars have a high affinity for alkali metal ions. researchgate.netresearchgate.net In negative ion mode, adducts with anions such as formate (B1220265) ([M+HCOO]⁻) may be observed. The detection of these pseudomolecular ions allows for the confirmation of the disaccharide's molecular weight (282.24 g/mol ).

Tandem mass spectrometry (MS/MS), often utilizing Collision-Induced Dissociation (CID), is employed to fragment the molecular ion and obtain structural information. nih.gov The fragmentation of glycosidic bonds is a characteristic process that provides evidence for the sequence of monosaccharide units. ucdavis.edu In the MS/MS spectrum of the [M+Na]⁺ ion of 2-O-β-D-Galactopyranosyl-D-xylose, the predominant fragmentation would be the cleavage of the glycosidic bond, resulting in sodiated oxonium ions (B and C ions) and sodiated reducing-end fragments (Y and Z ions). researchgate.net

The presence of a Y-ion at m/z corresponding to the loss of a galactose residue and a B-ion at m/z corresponding to a galactose oxonium ion would confirm the composition. Cross-ring cleavages (A and X ions) can also occur, providing information about the linkage position. researchgate.net The relative abundance of different fragment ions can be indicative of the linkage type. oup.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, which allow for the unambiguous determination of the elemental composition of the molecule. thermofisher.com For 2-O-β-D-Galactopyranosyl-D-xylose (C₁₁H₂₀O₁₀), the theoretical exact mass of the sodium adduct ([C₁₁H₂₀O₁₀+Na]⁺) is 305.0949 Da. An experimental measurement that is in close agreement with this theoretical value confirms the elemental formula and rules out other potential compositions. scielo.br

Periodate (B1199274) oxidation is a classical chemical method used to determine the ring form (pyranose vs. furanose) and linkage positions in carbohydrates. researchgate.net The Malaprade reaction involves the cleavage of vicinal diols by periodate ions (IO₄⁻). aalto.fi The consumption of periodate and the production of formic acid are measured to deduce the structure.

For a reducing disaccharide with a 1→2 linkage, such as 2-O-β-D-Galactopyranosyl-D-xylose in its pyranose form, specific oxidation patterns are expected. The non-reducing galactopyranosyl unit, with vicinal diols at C-2'/C-3' and C-3'/C-4', will consume two moles of periodate without the formation of formic acid. The reducing xylopyranosyl unit is linked at C-2, leaving the vicinal diols at C-3/C-4 available for cleavage. The C-1 hemiacetal group will also be oxidized. The expected outcome for the periodate oxidation of 2-O-β-D-Galactopyranosyl-D-xylose is the consumption of 3 moles of periodate and the production of 1 mole of formic acid. cdnsciencepub.com These results are consistent with a pyranose ring structure for both monosaccharide units.

Table 2: Theoretical Periodate Oxidation Results for Disaccharides of Galactose and Xylose in their Pyranose Forms.

| Linkage Position | Moles of Periodate Consumed | Moles of Formic Acid Produced |

| 1→2 | 3 | 1 |

| 1→3 | 4 | 2 |

| 1→4 | 4 | 2 |

| 1→5 | 3 | 1 |

Data based on theoretical calculations for reducing disaccharides. cdnsciencepub.com

Mass Spectrometry (MS) for Compositional and Sequence Analysis

Chromatographic and Electrophoretic Separation Methodologies

The separation and purification of disaccharides from complex mixtures are critical preliminary steps for structural analysis. High-resolution separation techniques are essential for isolating specific isomers and anomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of disaccharides. usda.gov The method's effectiveness relies on the selection of an appropriate stationary phase, mobile phase, and detector. For disaccharides like 2-O-β-D-Galactopyranosyl-D-xylose, several HPLC modes are applicable, including normal-phase, ligand exchange, and anion-exchange chromatography. shimadzu.at

Normal-phase chromatography, often utilizing amino-functionalized silica (B1680970) columns, is widely used for sugar analysis. mdpi.com A typical mobile phase consists of an acetonitrile (B52724)/water gradient, which effectively separates saccharides based on their hydrophilicity. researchgate.netresearchgate.net For instance, a mobile phase of 75:25 (v/v) acetonitrile to water has been shown to achieve good separation of various mono- and disaccharides. mdpi.com Ligand-exchange chromatography on columns loaded with metal counterions (e.g., Ca²⁺ or Pb²⁺) separates sugars based on the formation of complexes between the sugar's hydroxyl groups and the metal ions. usda.govshimadzu.at

Detection of non-chromophoric sugars like disaccharides is commonly achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). researchgate.netnih.gov High-performance anion-exchange chromatography (HPAEC) at high pH can also be employed, as the hydroxyl groups of carbohydrates become partially ionized, allowing for separation via anion-exchange mechanisms. nih.gov

Table 1: Representative HPLC Conditions for Disaccharide Analysis

| Parameter | Condition | Rationale / Application |

|---|---|---|

| Column | Amino-functionalized silica (e.g., Agilent Zorbax Carbohydrate Analysis) | Effective for normal-phase separation of polar compounds like sugars. researchgate.net |

| Cation-exchange resin (e.g., Aminex HPX-87H) | Used in ligand-exchange mode for separating mono- and disaccharides. nih.gov | |

| Mobile Phase | Acetonitrile:Water (e.g., 75:25 or 80:20 v/v) | Common for normal-phase separation; ratio is optimized for desired resolution. mdpi.comresearchgate.net |

| Dilute Acid (e.g., 0.00035 M H₂SO₄ in water) | Used with ligand-exchange columns. nih.gov | |

| Borate Buffer or NaOH | Used for high-performance anion-exchange chromatography (HPAEC). shimadzu.atnih.gov | |

| Flow Rate | 0.6 - 2.0 mL/min | Adjusted to optimize separation time and resolution. researchgate.netnih.gov |

| Temperature | 30 - 35 °C (for column and detector) | Controlled temperature ensures reproducible retention times. mdpi.comresearchgate.net |

| Detector | Refractive Index Detector (RID) | Universal detector for non-UV absorbing compounds. researchgate.net |

Distinguishing between disaccharide isomers, which share the same elemental formula, presents a significant analytical challenge. copernicus.org Cyclic Ion Mobility Spectrometry (cIMS) has emerged as a powerful technique for the in-depth structural characterization of isomeric oligosaccharides. acs.orgnih.govresearchgate.net This high-resolution method separates ionized molecules in the gas phase based on their size, shape, and charge.

In cIMS, ions are propelled through a cyclic path by a traveling wave, allowing for very long path lengths and consequently, very high-resolution separations. nih.govacs.org This capability is sufficient to separate not only linkage isomers but also anomers (α and β configurations) of monosaccharides and disaccharides. acs.orgnih.gov The separation is optimized by adjusting parameters such as the traveling wave height and velocity. nih.govacs.org

For comprehensive structural elucidation, cIMS is often coupled with tandem mass spectrometry (MS/MS). acs.org In a cIMS² approach, specific anomers of a disaccharide can be isolated by the ion mobility cell, fragmented via collision-induced dissociation (CID), and the resulting monosaccharide fragments are then separated again by cIMS. nih.govnih.gov By comparing the drift times of these fragments to monosaccharide standards, the composition and anomeric configuration of the original disaccharide can be unequivocally determined. nih.govacs.org This technique provides a powerful means to resolve the fine structural details of compounds like 2-O-β-D-Galactopyranosyl-D-xylose.

Computational Modeling and Conformational Dynamics

Computational methods are indispensable tools for exploring the three-dimensional structure and dynamic behavior of carbohydrates. nih.gov These approaches provide insights into the preferred shapes and flexibility of molecules, which are often difficult to ascertain through experimental methods alone.

Simulations of disaccharides reveal that they exist in a dynamic equilibrium of different conformations. frontiersin.org The conformational landscape is typically visualized using two-dimensional free-energy maps (2D FEMs), which plot the potential energy as a function of the glycosidic torsion angles, phi (φ) and psi (ψ). nih.govacs.org These maps highlight the low-energy, and therefore most probable, conformations of the molecule. nih.gov For a β(1→2) linkage as in 2-O-β-D-Galactopyranosyl-D-xylose, the torsion angles would be defined by the atoms connecting the galactose and xylose rings. The simulations show that even for the same linkage type, the conformational preferences can be influenced by the constituent monosaccharides and their ring shapes (e.g., ⁴C₁ chair vs. ¹C₄ inverted chair). nih.govacs.org

The flexibility of the glycosidic linkage is a key structural feature that dictates the biological function of oligosaccharides. nih.gov MD simulations provide detailed information on this flexibility by sampling the range of motion of the φ and ψ torsion angles. nih.gov The energy barriers between different stable conformations on the free-energy map correspond to the energy required to rotate the glycosidic bond from one preferred orientation to another. researchgate.net

Investigations into Biological Roles and Glycobiological Significance

Contribution to Plant Cell Wall Biology and Structural Integrity

The primary cell wall of most dicotyledonous plants and non-commelinoid monocots is a "Type I" wall, a complex composite material essential for cell shape, protection, and growth regulation. This wall is primarily composed of a load-bearing network of cellulose (B213188) microfibrils tethered together by hemicellulosic polysaccharides, all embedded in a pectin (B1162225) matrix purdue.edupurdue.edu. The principal hemicellulose in these walls is xyloglucan (B1166014) (XyG), and the disaccharide 2-O-β-D-Galactopyranosyl-D-xylose is a key component of its structure.

The architecture of the Type I cell wall is dominated by the interaction between cellulose and xyloglucan. Xyloglucan consists of a β-(1→4)-D-glucan backbone, similar to cellulose, which is frequently substituted with α-(1→6)-linked D-xylose residues. These xylose residues can be further extended, commonly with a β-1,2-linked D-galactose, forming the 2-O-β-D-Galactopyranosyl-D-xylose side chain purdue.edunih.gov.

The mechanical properties of the cell wall, such as its strength and extensibility, are directly influenced by this cellulose-xyloglucan network. While cellulose provides the primary tensile strength, the xyloglucan tethers regulate the ability of the microfibrils to move relative to one another, a process essential for cell expansion nih.gov. Studies using cell wall analogues have demonstrated that the incorporation of xyloglucan into a cellulose network leads to a decrease in stiffness (modulus) but an increase in extensibility and time-dependent creep (visco-elasticity) nih.govresearchgate.net. This balance of strength and flexibility is critical for growing plant tissues nih.gov. The galactosyl decorations are believed to modulate the interaction of xyloglucan with cellulose and other wall components, thereby fine-tuning these mechanical properties.

Table 1: Comparative Mechanical Properties of Plant Cell Wall Analogues

This table summarizes findings from studies on composite materials designed to mimic the plant cell wall, highlighting the effect of different polysaccharides on the material's mechanical behavior under tension.

| Composite Material | Key Mechanical Characteristics | Reference |

|---|---|---|

| Cellulose Only | High stiffness (modulus: 200-500 MPa); behaves as a linear elastic material. Provides primary strength. | researchgate.net |

| Cellulose / Pectin | Reduced stiffness (modulus: 120-250 MPa) compared to cellulose alone; modifies extensibility through changes in fibril organization. | researchgate.net |

| Cellulose / Xyloglucan | Significantly decreased stiffness and increased extensibility. Exhibits time-dependent creep (visco-elasticity), making the material more compliant. | nih.govresearchgate.net |

The plant cell wall is not a static structure but a highly dynamic matrix that undergoes constant remodeling to accommodate cell division, expansion, and differentiation psu.edunih.gov. Cell wall remodeling is a precisely controlled process involving the synthesis, deposition, and enzymatic modification of its components nih.gov.

Xyloglucan, containing the 2-O-β-D-Galactopyranosyl-D-xylose moiety, is a primary target for enzymatic remodeling during plant development. A key family of enzymes involved in this process is the xyloglucan endotransglucosylases/hydrolases (XTHs) nih.govresearchgate.net. These enzymes can cleave xyloglucan chains and, in the case of endotransglucosylase activity, ligate the cleaved end to a new xyloglucan chain. This action allows for the controlled loosening of the cellulose-xyloglucan network, which is a prerequisite for cell expansion researchgate.net.

This remodeling is crucial during various developmental stages:

Cell Growth: XTH activity allows for wall stress relaxation and extension driven by turgor pressure.

Fruit Development: The softening of fruit during ripening is associated with the activity of XTHs and other hydrolases that modify xyloglucan and pectin structures mdpi.com.

Wood Formation: In the development of secondary cell walls in tissues like wood, specific XTHs are involved in modifying the xyloglucan network to regulate cell structure and properties researchgate.net.

The galactosyl substitutions on the xyloglucan may influence the accessibility of the backbone to these enzymes, thereby providing a mechanism for regulating the rate and location of wall remodeling.

Signaling Functions and Plant-Microbe Interactions

Beyond its structural role, the components of the plant cell wall can be released as oligosaccharide fragments that act as potent signaling molecules.

Oligosaccharins are biologically active carbohydrate fragments, typically released from the enzymatic degradation of the plant or a pathogen's cell wall, that can regulate plant growth, development, and defense responses nih.gov. When these fragments are derived from the plant's own cell wall, often as a result of damage or pathogen attack, they are referred to as Damage-Associated Molecular Patterns (DAMPs) nih.govresearchgate.net.

DAMPs are recognized by pattern recognition receptors on the plant cell surface, initiating an immune response. It is well-established that fragments of hemicelluloses can act as DAMPs nih.gov. For example, specific arabinose-decorated xylooligosaccharides derived from arabinoxylan have been shown to trigger strong immune responses in plants researchgate.net.

Given this precedent, it is highly probable that oligosaccharides containing the 2-O-β-D-Galactopyranosyl-D-xylose structure, released from xyloglucan by the action of microbial or endogenous hydrolases, could function as oligosaccharins. These fragments could signal cell wall damage and activate defense pathways to protect the plant against invading pathogens researchgate.net.

The surface of a plant cell is a complex landscape of glycans that plays a crucial role in the communication between the plant and the multitude of microbes in its environment nih.gov. This molecular dialogue, often referred to as the "sugar code," can lead to either beneficial symbiotic relationships or pathogenic infections.

Microbes utilize surface proteins to recognize specific glycan structures on the host cell wall, which can be a critical step for adhesion and colonization nih.govnih.gov. The terminal galactose of the 2-O-β-D-Galactopyranosyl-D-xylose moiety, being exposed on the xyloglucan side chains, represents a potential recognition site for microbial proteins. The specific pattern and density of these galactosyl residues on the cell surface could therefore influence the attachment of both pathogenic and symbiotic microbes, modulating the outcome of these interactions.

Interaction with Glycan-Binding Proteins

The biological functions of glycans are mediated through their interaction with Glycan-Binding Proteins (GBPs), also known as lectins. These proteins exhibit high specificity for particular carbohydrate structures and are involved in a vast array of cellular processes researchgate.netnih.gov.

Within the plant, endogenous GBPs are involved in cell wall assembly, integrity sensing, and signaling. It is conceivable that specific plant lectins recognize the galactosyl-xylose motif within the xyloglucan polymer. Such interactions could be important for organizing the cell wall matrix or for sensing changes in its composition, thereby linking the structural state of the wall to intracellular signaling pathways.

Furthermore, GBPs from other organisms can interact with plant cell wall glycans. For instance, microbial lectins may bind to the 2-O-β-D-Galactopyranosyl-D-xylose structure to facilitate host attachment. The affinity of these interactions, which can be measured by techniques such as surface plasmon resonance, determines the strength of the binding and its biological consequence nih.govnih.gov. While direct studies on GBPs binding specifically to this disaccharide are limited, the principles of glycan recognition are well-established.

Table 2: Principles of Glycan-GBP Interactions

This table outlines the general characteristics and methods for studying the interactions between glycans and Glycan-Binding Proteins (GBPs), which are fundamental to understanding the biological role of structures like 2-O-β-D-Galactopyranosyl-D-xylose.

| Aspect of Interaction | Description | Example Method of Study |

|---|---|---|

| Specificity | GBPs recognize specific monosaccharide or oligosaccharide structures, including terminal sugars and their linkages. | Glycan Microarray Screening |

| Affinity | Binding strength can range from weak and transient to strong. High-affinity interactions (KD in the nM to low µM range) are comparable to antibody-antigen binding. | Surface Plasmon Resonance (SPR) |

| Valency | Interactions are often multivalent, where multiple binding sites on a GBP interact with multiple glycan structures, increasing the overall avidity. | Proximity Labeling Proteomics |

| Biological Context | These interactions mediate cell-cell recognition, host-pathogen communication, and intracellular signaling. | Live Cell Imaging |

Source: Information synthesized from nih.govresearchgate.netnih.gov.

Lectin Specificity Profiling using Glycan Array Technology

Glycan array technology is a high-throughput method used to investigate the binding specificities of glycan-binding proteins (GBPs), including lectins. researchgate.netnih.gov In this technique, a collection of different oligosaccharides is immobilized on a solid surface, creating a microarray. This array is then incubated with a fluorescently labeled lectin to identify which glycans it binds to, providing a detailed profile of its binding preferences. researchgate.net

The binding of a lectin to a specific glycan, such as 2-O-β-D-Galactopyranosyl-D-xylose, is governed by the three-dimensional structure of the carbohydrate and the complementary shape of the lectin's binding site, known as the carbohydrate recognition domain (CRD). The interaction is typically mediated by a series of non-covalent forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions.

A nuclear magnetic resonance (NMR) study investigated the conformation of various galactose-terminated disaccharides when bound to two non-homologous lectins: bovine heart galectin-1 and mistletoe lectin. nih.gov This research demonstrated that these lectins specifically select and bind to one particular conformation (the syn conformer) of several lactose (B1674315) analogues, including 2-O-β-D-galactopyranosyl-D-xylose (Galβ(1→2)Xyl), from the multiple shapes the molecule can adopt in solution. nih.gov This indicates a precise recognition mechanism where the lectin's binding site is pre-organized to fit this specific topology of the disaccharide, without distorting the ligand upon binding. nih.gov

Table 1: Lectin Binding Specificity for Galactose-Terminated Disaccharides

| Lectin | Ligand Studied | Bound Conformation | Method of Analysis |

| Bovine Heart Galectin-1 | Galβ(1→2)Xyl | syn | Transferred NOE |

| Mistletoe Lectin | Galβ(1→2)Xyl | syn | Transferred NOE |

This table summarizes findings from an NMR study on the conformational selection by specific lectins. nih.gov

Probing Antigenic Epitopes with Glycan-Directed Antibodies

An antigenic epitope is a specific part of a molecule that is recognized by the immune system, particularly by antibodies. Carbohydrates can function as antigenic epitopes, eliciting an immune response that results in the production of glycan-directed antibodies. nih.gov The specificity of these antibodies is highly precise, often distinguishing between closely related glycan structures.

The potential for 2-O-β-D-Galactopyranosyl-D-xylose to act as an antigenic epitope depends on its ability to be recognized by an antibody's binding site. While studies have successfully generated antibodies with specificities for individual D-xylose and D-galacturonic acid residues in polysaccharides, specific research identifying antibodies that recognize the 2-O-β-D-Galactopyranosyl-D-xylose structure as a distinct epitope is not prominently available in published literature. nih.gov The generation of such an antibody would require an immune response to a larger molecule or immunogen presenting this specific disaccharide in a way that it can be recognized by B-cell receptors.

The binding of an antibody to a glycan epitope is a critical aspect of immunology, playing roles in the rejection of xenotransplants and in the immune response to pathogens and cancerous cells. nih.gov Profiling antibody responses using glycan arrays has become a key tool for identifying novel carbohydrate determinants that are involved in clinical outcomes. nih.gov

Enzymatic Recognition and Substrate Selectivity Research in Glycosidase Studies

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds that link carbohydrate units. mdpi.com These enzymes typically exhibit high selectivity for the type of sugar, the linkage position (e.g., 1→2, 1→3, 1→4), and the anomeric configuration (α or β) of the bond they cleave. researchgate.net

The enzymatic processing of 2-O-β-D-Galactopyranosyl-D-xylose has been investigated in the context of digestive enzymes. Research has shown that this disaccharide can be hydrolyzed by intestinal lactase (a type of β-galactosidase). google.com This finding led to the development of a method for evaluating intestinal lactase activity, where the administration of 2-O-β-D-Galactopyranosyl-D-xylose and the subsequent measurement of xylose in urine serve as a proxy for the enzyme's function. google.com The xylose, once liberated by lactase, is absorbed and excreted, allowing for a non-invasive assessment of enzymatic activity. google.com

Furthermore, 2-O-β-D-Galactopyranosyl-D-xylose can be synthesized through the enzymatic action of β-galactosidases. google.com Under certain conditions, these enzymes can catalyze a transglycosylation reaction, where a galactose unit is transferred from a donor substrate (like lactose) to an acceptor molecule, which in this case is D-xylose, to form the β(1→2) linkage. google.com

The substrate specificity of glycosidases is a subject of extensive research. For instance, β-galactosidases from sources like Aspergillus niger and Ginkgo biloba seeds have been characterized for their ability to cleave various β-galactosyl linkages, primarily β(1→3) and β(1→4) linkages in complex N-glycans and other oligosaccharides. redalyc.orgtandfonline.comnih.gov While these studies highlight the diversity of β-galactosidase activity, the specific hydrolysis of the β(1→2) linkage in 2-O-β-D-Galactopyranosyl-D-xylose appears to be a notable capability of intestinal lactase.

Table 2: Enzymatic Interactions with 2-O-β-D-Galactopyranosyl-D-xylose

| Enzyme | Interaction Type | Substrates / Products | Application / Context |

| Intestinal Lactase (β-Galactosidase) | Hydrolysis | Substrate: 2-O-β-D-Galactopyranosyl-D-xylose | Evaluation of intestinal lactase activity |

| β-Galactosidase | Synthesis (Transglycosylation) | Products: 2-O-β-D-Galactopyranosyl-D-xylose | Enzymatic production of the disaccharide |

This table outlines the known enzymatic activities involving 2-O-β-D-Galactopyranosyl-D-xylose. google.com

Research on Analogues and Glycoconjugate Derivatives

Comparative Studies of Positional Isomers

The spatial arrangement of the glycosidic bond in galactopyranosyl-D-xylose disaccharides profoundly influences their interaction with enzymes. Studies comparing 2-O-b-D-Galactopyranosyl-D-xylose with its positional isomers, 3-O-b-D-Galactopyranosyl-D-xylose and 4-O-b-D-Galactopyranosyl-D-xylose, have demonstrated significant differences in their biological activities and how they are processed by enzymes.

The synthesis and characterization of 3-O-b-D-Galactopyranosyl-D-xylose and 4-O-b-D-Galactopyranosyl-D-xylose have been crucial for understanding the structure-activity relationships within this family of disaccharides. nih.govnih.gov Enzymatic synthesis using β-galactosidase has been a key method for producing these isomers, allowing for detailed investigation of their properties. nih.gov The production of 4-O-b-D-galactopyranosyl-D-xylose, in particular, has been optimized through enzymatic methods. google.com These compounds, along with their 2-O-linked counterpart, serve as important tools for probing the specific requirements of carbohydrate-binding proteins and enzymes.

Research has shown that the three positional isomers of β-D-galactopyranosyl-D-xylopyranoside exhibit distinct interactions with intestinal lactase. nih.gov A study utilizing lamb intestinal lactase revealed varying affinities for each isomer, with K_m values of 14.0 mM for this compound, 4.5 mM for the 3-O isomer, and a significantly higher 250.0 mM for the 4-O isomer, indicating a much lower affinity for the latter. nih.gov

Further investigations in rats demonstrated that these isomers are processed differently in vivo. nih.gov When administered to suckling rats, the amount of D-xylose excreted in the urine, resulting from the enzymatic cleavage of the disaccharides, varied depending on the isomer. nih.gov This in vivo data correlated with in vitro measurements of lactase activity in intestinal homogenates, reinforcing the finding that the position of the glycosidic bond is a critical determinant of enzymatic hydrolysis. nih.govnih.gov Among the isomers, 4-O-b-D-Galactopyranosyl-D-xylose was identified as the most suitable for a potential diagnostic test for intestinal lactase deficiency. nih.gov

| Isomer | K_m Value (mM) with Lamb Intestinal Lactase nih.gov |

| This compound | 14.0 |

| 3-O-b-D-Galactopyranosyl-D-xylose | 4.5 |

| 4-O-b-D-Galactopyranosyl-D-xylose | 250.0 |

Role as a Sub-structure within Complex Oligosaccharides

This compound is not only studied as an individual disaccharide but also recognized as a fundamental building block within more complex oligosaccharides. nih.gov These larger structures, often found in plant cell walls and other natural sources, play diverse biological roles. nih.gov For instance, oligosaccharides related to xyloglucan (B1166014), a major component of the primary cell wall of plants, can contain the Gal-Xyl moiety. nih.govnih.gov The synthesis of trisaccharides such as methyl α-L-fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-α-D-xylopyranoside, which is related to the side chain of xyloglucan, underscores the importance of the this compound linkage in the architecture of these complex carbohydrates. nih.gov The study of such oligosaccharides is crucial for understanding cell wall structure, function, and the signaling pathways they may be involved in. nih.gov

Future Research Trajectories in 2 O B D Galactopyranosyl D Xylose Investigations

Discovery of Novel Biological Functions and Regulatory Mechanisms

While the individual monosaccharide components of 2-O-β-D-galactopyranosyl-D-xylose, D-xylose and D-galactose, have well-documented roles in cellular metabolism and structure, the specific biological functions of this disaccharide remain largely unexplored. A primary future research trajectory will be to elucidate these functions and the mechanisms that regulate its presence and activity in various organisms.

Initial studies have shown that a mixture of β-D-galactopyranosyl-D-xylopyranosides, including the 2-O-linked isomer, can act as a substrate for intestinal lactase. nih.gov This suggests a potential role in nutrition and gut metabolism. Future research should aim to isolate the 2-O-isomer and definitively characterize its interaction with lactase and other glycoside hydrolases. oxfordsciencetrove.comsugarnutritionresource.org Furthermore, given that glycoproteins containing β-D-galactose residues have been implicated in processes like apoptosis, investigating whether 2-O-β-D-galactopyranosyl-D-xylose or similar structures play a role as signaling molecules or markers in cell life and death cycles is a promising avenue. researchgate.net

Understanding the regulatory networks governing the synthesis and degradation of this disaccharide is also crucial. In fungi, the utilization of D-xylose is controlled by specific transcriptional activators like XlnR. researchgate.net Future studies could explore whether similar regulatory systems sense and respond to the presence of 2-O-β-D-galactopyranosyl-D-xylose, potentially triggering specific metabolic or signaling pathways. Research into the mechanisms of enzymes like D-xylose isomerase, which acts on one of the constituent monosaccharides, may provide insights into the metabolic fate of the disaccharide after its hydrolysis. nih.govnih.gov

Table 1: Potential Areas for Functional and Regulatory Research

| Research Area | Key Questions | Potential Approaches |

|---|---|---|

| Metabolic Role | Is it a primary energy source? How is it transported into cells? What are its metabolic breakdown products? | In vivo feeding studies with labeled compounds; transport assays in cell lines; metabolomic analysis. |

| Cell Signaling | Does it act as a signaling molecule? Does it bind to specific cell surface receptors or lectins? | Affinity chromatography with cellular extracts; surface plasmon resonance; cell-based reporter assays. |

| Enzymatic Substrate | Which specific enzymes synthesize and degrade it? What are the kinetics of these interactions? | Screening of glycosyltransferase and glycoside hydrolase libraries; kinetic analysis with purified enzymes. nist.gov |

| Regulatory Networks | How is its metabolism regulated at the genetic level? Are there specific transcription factors involved? | Transcriptomic analysis (RNA-seq) of cells exposed to the disaccharide; gene knockout and overexpression studies. |

Development of Advanced Methodologies for High-Throughput Analysis and Synthesis

Progress in understanding 2-O-β-D-galactopyranosyl-D-xylose is contingent upon the development of robust, high-throughput methods for its detection, quantification, and synthesis. The structural complexity and isomeric diversity of disaccharides present significant analytical challenges. taylorfrancis.combioglyco.comresearchgate.net

Current analytical techniques for disaccharides include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and mass spectrometry. researchgate.netshimadzu.com Future research should focus on refining these methods for higher throughput and sensitivity. Ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) has shown promise for the detailed analysis of glycosaminoglycan disaccharides and could be adapted for mixtures containing 2-O-β-D-galactopyranosyl-D-xylose. nih.gov The development of specific monoclonal antibodies or molecular probes would also enable rapid, high-throughput screening of biological samples. nih.gov

On the synthesis front, both chemical and enzymatic methods are being explored. A direct enzymatic synthesis of β-D-galactopyranosyl-D-xylopyranosides has been reported, offering a promising route. nih.gov However, this method produces a mixture of isomers. A key goal for future research is to develop stereo- and regioselective synthetic strategies to produce pure 2-O-β-D-galactopyranosyl-D-xylose. Chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity of enzymes, could provide an efficient pathway to this and other rare disaccharides. frontiersin.org

Table 2: Comparison of Analytical and Synthetic Methodologies

| Methodology | Current Status | Future Development |

|---|---|---|

| High-Throughput Analysis | Methods like HPLC and GC-MS are established but can be slow and require derivatization. researchgate.net | Development of UHPLC-MS/MS methods for isomeric separation; creation of glycan microarrays for rapid screening. nih.govnih.gov |

| Chemical Synthesis | Involves complex protection/deprotection steps, often with low yields. | Designing more efficient, stereoselective catalysts; exploring one-pot reaction strategies. nih.gov |

| Enzymatic Synthesis | Can be highly specific but may produce isomeric mixtures; requires specific enzymes. nih.gov | Engineering enzymes for improved regioselectivity; high-throughput screening of enzyme libraries. |

Targeted Enzymatic Engineering for Biosynthesis and Modification

The enzymatic synthesis of glycosides offers a powerful and environmentally friendly alternative to chemical methods. beilstein-journals.orgresearchgate.net A major future research trajectory involves the targeted engineering of enzymes to control the biosynthesis and modification of 2-O-β-D-galactopyranosyl-D-xylose. Glycosyltransferases (GTs) and glycoside hydrolases (GHs) are the primary enzyme classes used for this purpose. beilstein-journals.orgnih.govmdpi.com

GTs are nature's catalysts for forming glycosidic bonds, and their engineering holds immense potential for producing specific disaccharides. oxfordsciencetrove.comnih.gov By modifying the active site of a relevant galactosyltransferase, it may be possible to enhance its activity and specificity towards a D-xylose acceptor, thereby favoring the synthesis of the desired 2-O-linked product.

Alternatively, glycoside hydrolases, which normally cleave glycosidic bonds, can be engineered to synthesize them. By mutating the catalytic nucleophile, GHs can be converted into "glycosynthases," which catalyze the formation of glycosidic bonds with high yields. researchgate.netacs.org This approach could be applied to develop a glycosynthase that specifically synthesizes 2-O-β-D-galactopyranosyl-D-xylose from activated sugar donors. Directed evolution and rational design are key strategies that will be employed to create these bespoke biocatalysts. beilstein-journals.orgnih.gov

Table 3: Strategies for Enzymatic Engineering

| Enzyme Class | Engineering Strategy | Desired Outcome |

|---|---|---|

| Glycosyltransferases (GTs) | Rational design of acceptor binding site; Directed evolution for improved kinetics. nih.gov | High-yield, regioselective synthesis of 2-O-β-D-galactopyranosyl-D-xylose. |

| Glycoside Hydrolases (GHs) | Mutation of catalytic nucleophile to create a Glycosynthase. researchgate.netacs.org | Efficient synthesis from activated sugar donors without product hydrolysis. |

| Disaccharide Phosphorylases | Subsite modification through site-directed mutagenesis. nih.gov | Altering acceptor specificity to favor D-xylose and control linkage position. |

Comprehensive Glycomic Profiling in Relevant Biological Systems

Glycomic profiling aims to characterize the complete set of glycans (the glycome) in a biological system. nih.gov A significant future direction is to apply these powerful techniques to map the occurrence, abundance, and distribution of the 2-O-β-D-galactopyranosyl-D-xylose structure within relevant biological contexts, particularly in the plant cell wall.

The plant cell wall is a complex matrix of heterogeneous glycans, including xylans, which are often decorated with various sugar side chains. researchgate.netcd-biophysics.com Glycome profiling using monoclonal antibodies that recognize specific glycan epitopes has proven to be a powerful tool for analyzing cell wall structure and changes during development or in response to stress. researchgate.netresearchwithrutgers.comnih.gov Future efforts should focus on developing antibodies or other affinity probes that can specifically recognize the β-D-Galp-(1→2)-D-Xylp linkage. This would allow for its precise localization within plant tissues and cell wall layers.

Such tools would enable large-scale screening experiments to track changes in the abundance of this specific disaccharide structure across different plant species, tissue types, and developmental stages. cd-biophysics.com This comprehensive profiling could reveal correlations between the presence of this glycan epitope and specific physiological states or properties, such as disease resistance or biomass recalcitrance, providing critical insights into its biological function. cd-biophysics.comresearchwithrutgers.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-O-β-D-Galactopyranosyl-D-xylose, and how do they differ in efficiency?

- Methodological Answer : The compound is typically synthesized via enzymatic or chemical glycosylation. Enzymatic methods using β-galactosidases (e.g., from Bacillus circulans) are favored for regioselectivity, achieving yields >80% under optimized pH (6.5–7.5) and temperature (40–50°C) conditions . Chemical synthesis involves protecting-group strategies (e.g., benzoylation or acetylation) followed by glycosyl donor activation (e.g., trichloroacetimidate), with yields ranging from 50–70% due to competing side reactions .

Q. How is the purity and structural integrity of 2-O-β-D-Galactopyranosyl-D-xylose validated in research settings?

- Methodological Answer : Purity is assessed via GC or HPLC (≥95% purity threshold) . Structural confirmation relies on NMR (1H and 13C) for anomeric proton identification (δ 4.5–5.5 ppm for β-linkages) and NOESY/HSQC to verify glycosidic bond positions . Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (e.g., m/z 383.3484 [M+H]+) .

Q. What are the standard protocols for solubility and stability testing of this compound?

- Methodological Answer : Solubility is tested in water, DMSO, and methanol at 25°C, with stability monitored via accelerated degradation studies (40°C/75% RH for 4 weeks). Degradation products are analyzed using LC-MS .

Advanced Research Questions

Q. How can regioselective synthesis challenges (e.g., unwanted α-anomer formation) be mitigated during chemical glycosylation?

- Methodological Answer : Anomer control is achieved using bulky protecting groups (e.g., tert-butyldimethylsilyl) or catalytic methods (e.g., NIS/TfOH activation). For example, tert-butylsilyl protection at O-4 and O-6 of galactose reduces α-linkage formation to <5% . Computational modeling (DFT) aids in predicting glycosyl donor reactivity .

Q. What contradictions exist in reported bioactivity data for 2-O-β-D-Galactopyranosyl-D-xylose, and how can study design address them?

- Methodological Answer : Discrepancies in anti-inflammatory or prebiotic activity may arise from impurity profiles (e.g., residual solvents) or assay variability (e.g., cell line specificity). Rigorous batch-to-batch consistency checks (via NMR and GC) and standardized in vitro models (e.g., Caco-2 cells for gut permeability studies) are critical . Longitudinal studies (e.g., 12-month stability trials) can clarify time-dependent bioactivity changes .

Q. What advanced techniques optimize enzymatic synthesis for industrial-scale production without compromising regioselectivity?

- Methodological Answer : Immobilized enzyme systems (e.g., β-galactosidase crosslinked on chitosan beads) enhance reusability (>10 cycles with <10% activity loss) and reduce costs. Directed evolution or site-saturation mutagenesis improves enzyme thermostability (e.g., Topt increased from 50°C to 65°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.